3,4,5-Trimethylcyclohexanone

Stereoselective Reduction Chiral Building Block Asymmetric Synthesis

3,4,5-Trimethylcyclohexanone (IUPAC: 3,4,5-trimethylcyclohexan-1-one; molecular formula C₉H₁₆O; MW 140.22 g/mol) is a trimethyl-substituted cyclic ketone featuring a vicinal (1,2,3) methyl arrangement on the cyclohexane ring. This specific substitution pattern distinguishes it from the more common industrial isomer 3,3,5-Trimethylcyclohexanone (dihydroisophorone), which carries geminal methyl groups at the C3 position.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B8463665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethylcyclohexanone
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(C1C)C
InChIInChI=1S/C9H16O/c1-6-4-9(10)5-7(2)8(6)3/h6-8H,4-5H2,1-3H3
InChIKeyLCIRUMSWOJUWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethylcyclohexanone Procurement Guide: Structural Identity and Research-Grade Specifications


3,4,5-Trimethylcyclohexanone (IUPAC: 3,4,5-trimethylcyclohexan-1-one; molecular formula C₉H₁₆O; MW 140.22 g/mol) is a trimethyl-substituted cyclic ketone featuring a vicinal (1,2,3) methyl arrangement on the cyclohexane ring [1]. This specific substitution pattern distinguishes it from the more common industrial isomer 3,3,5-Trimethylcyclohexanone (dihydroisophorone), which carries geminal methyl groups at the C3 position [2]. The compound's value proposition rests on its distinct steric and electronic profile around the reactive carbonyl center, making it a niche chiral building block and intermediate in pharmaceutical research—particularly in the synthesis of spiro-imidazolone-derived glucagon receptor antagonists investigated for type 2 diabetes [3]. Unlike its bulk-industrial analogs used primarily as solvents and coating additives, 3,4,5-Trimethylcyclohexanone is procured almost exclusively for laboratory-scale research and development, with typical commercial purity specified at ≥95% .

Why 3,4,5-Trimethylcyclohexanone Cannot Be Substituted by 3,3,5-Trimethylcyclohexanone in Research Applications


Superficial structural similarity between trimethylcyclohexanone isomers masks profound differences in steric congestion, conformational preferences, and downstream reactivity that render them non-interchangeable in precision synthesis. 3,3,5-Trimethylcyclohexanone, the predominant industrial isomer, features a gem-dimethyl group at C3 that creates an asymmetric steric environment favoring nucleophilic attack from the less hindered face [1]. In contrast, 3,4,5-Trimethylcyclohexanone presents a contiguous belt of three methyl substituents (vicinal at C3, C4, and C5), which generates a fundamentally different steric shielding profile around the carbonyl—altering both the facial selectivity of nucleophilic additions and the thermodynamic stability of enolate intermediates [2]. Critically, the spiro-imidazolone glucagon receptor antagonist scaffold disclosed in patent US 8,361,959 B2 is constructed specifically around the 3,4,5-trimethyl substitution pattern; replacement with the 3,3,5-isomer would yield a structurally distinct spirocyclic architecture with unpredictable pharmacological activity [3]. Furthermore, mass spectrometric fragmentation studies have demonstrated that 3,4,5-Trimethylcyclohexanone exhibits a distinct McLafferty rearrangement pathway compared to its 2,4,6-substituted analog, confirming that methyl group positioning directly governs its gas-phase dissociation chemistry [2]. Users who substitute the readily available 3,3,5-isomer for the 3,4,5-isomer risk generating entirely different products, invalidating structure-activity relationship (SAR) studies and process chemistry protocols.

Quantitative Performance Evidence: 3,4,5-Trimethylcyclohexanone vs. Comparator Isomers


Stereoselective Reduction Outcome Diverges from 3,3,5-Trimethylcyclohexanone

Biological stereoselective reduction of 3,3,5-Trimethylcyclohexanone by Glomerella cingulata yields cis- and trans-3,3,5-trimethylcyclohexanols with a diastereomeric ratio of 20:1 (cis:trans), driven by the gem-dimethyl steric bias at C3 [1]. For 3,4,5-Trimethylcyclohexanone, the vicinal methyl arrangement at C3, C4, and C5 presents a fundamentally different steric landscape at the carbonyl—specifically, both α-positions experience comparable steric hindrance, which is expected to lower diastereoselectivity relative to the 3,3,5-isomer. No direct quantitative reduction study of 3,4,5-Trimethylcyclohexanone has been published; however, this mechanistic divergence is critical for users requiring predictable facial selectivity in chiral alcohol synthesis.

Stereoselective Reduction Chiral Building Block Asymmetric Synthesis

Mass Spectral Fragmentation Fingerprint Distinct from 2,4,6-Trimethylcyclohexanone

In the foundational mass spectrometric study by Seibl and Gäumann (1963), the electron ionization (EI) mass spectra of cyclohexanone, mono- and dimethylcyclohexanones, 2,4,6-Trimethylcyclohexanone, and 3,4,5-Trimethylcyclohexanone were systematically compared using deuterated analogs to trace fragmentation mechanisms [1]. The 3,4,5-substitution pattern produces a distinct McLafferty rearrangement pathway versus the symmetrically substituted 2,4,6-isomer: the contiguous vicinal methyl groups eliminate one potential γ-hydrogen transfer pathway available in the 2,4,6-isomer, altering the relative abundance of key fragment ions. The study confirmed that each positional isomer yields a unique spectral fingerprint, enabling unambiguous GC-MS identification of 3,4,5-Trimethylcyclohexanone in complex mixtures.

Mass Spectrometry Structural Elucidation Analytical Chemistry

Spiro-Imidazolone Pharmaceutical Scaffold Requires 3,4,5- Substitution; 3,3,5- Isomer Is Structurally Incompatible

U.S. Patent 8,361,959 B2 (Merck Sharp & Dohme Corp.) discloses spiro-imidazolone derivatives as glucagon receptor antagonists for the treatment of type 2 diabetes [1]. The synthetic route employs 3,4,5-Trimethylcyclohexanone as the ketone component to construct the spirocyclic scaffold (Formula I). The 3,4,5-trimethyl substitution pattern is integral to the spiro-junction architecture: the contiguous methyl groups at C3, C4, and C5 create the specific steric environment necessary for the spirocyclization reaction to proceed with correct regiochemistry. Substituting the commercially abundant 3,3,5-Trimethylcyclohexanone would place geminal methyl groups at the spiro center attachment point, leading to a completely different spiro-fusion geometry and, consequently, distinct receptor binding properties. The patent does not claim the 3,3,5-isomer as an equivalent starting material.

Medicinal Chemistry Glucagon Receptor Antagonist Type 2 Diabetes

Cyanohydrin Formation Reactivity Contrasts with Geminally Substituted Isomers

A well-documented reactivity trend across trimethylcyclohexanone isomers demonstrates that geminal disubstitution at the α-position (relative to the carbonyl) dramatically suppresses nucleophilic addition. 2,2,6-Trimethylcyclohexanone fails to form a cyanohydrin in good yield due to severe steric hindrance from the gem-dimethyl group at C2, whereas cyclohexanone readily reacts [1]. 3,4,5-Trimethylcyclohexanone possesses only a single methyl group at each α-position (C3 and C5), placing it in an intermediate steric regime: more hindered than cyclohexanone but significantly less hindered than 2,2,6-Trimethylcyclohexanone. This intermediate reactivity profile makes the 3,4,5-isomer a valuable substrate when controlled, non-quantitative carbonyl addition is desired—for example, in competitive reaction screens or chemoselective transformations where complete conversion of the carbonyl must be avoided.

Nucleophilic Addition Steric Hindrance Reactivity Comparison

Olfactory Property Differentiation: 3,4,5- Pattern vs. 2,2,6- and 3,3,5- Isomers

In the fragrance and flavor industry, the commercially utilized trimethylcyclohexanones exhibit markedly different olfactory profiles tied to their substitution patterns. 2,2,6-Trimethylcyclohexanone (CAS 2408-37-9) is characterized by a pungent, thujone-like, labdanum, honey odor with an aroma detection threshold of 100 ppb and recognition threshold of 310 ppb, and an odor threshold of 443 µg/L in ethanol:water model systems [1]. 3,3,5-Trimethylcyclohexanone (CAS 873-94-9) is described as having a woody, camphoraceous scent and is used as a fragrance ingredient in perfumes and cosmetics [2]. While no quantitative odor threshold data have been published for 3,4,5-Trimethylcyclohexanone, the established structure-odor relationship (SOR) literature demonstrates that methyl group position on the cyclohexanone ring directly governs perceived odor character and intensity—the vicinal 3,4,5-pattern is expected to produce a distinct olfactory note compared to the geminal 3,3,5- or terminal 2,2,6-patterns [3].

Flavor Chemistry Fragrance Development Structure-Odor Relationship

Validated Application Scenarios for 3,4,5-Trimethylcyclohexanone: Where Evidence Supports Procurement


Medicinal Chemistry: Synthesis of Spiro-Imidazolone Glucagon Receptor Antagonists for Type 2 Diabetes

3,4,5-Trimethylcyclohexanone is the required ketone building block for constructing the spiro-imidazolone core of glucagon receptor antagonists as disclosed in U.S. Patent 8,361,959 B2 [1]. Medicinal chemistry teams developing next-generation diabetes therapeutics must procure this specific isomer; substitution with 3,3,5-Trimethylcyclohexanone—a common bulk industrial solvent—results in an entirely different spirocyclic architecture with unknown receptor binding and pharmacological activity, potentially invalidating patent protection and SAR campaigns. Procurement rationale: research-grade purity (≥95%), small-quantity availability from specialty chemical suppliers.

Analytical Chemistry: Isomer-Specific GC-MS Reference Standard for Complex Mixture Analysis

The unique electron ionization mass spectral fragmentation fingerprint of 3,4,5-Trimethylcyclohexanone, characterized by Seibl and Gäumann (1963), enables its use as a certified reference standard for definitive isomer identification in GC-MS workflows [2]. Unlike the more abundant 3,3,5- or 2,2,6-isomers, the 3,4,5-isomer's McLafferty rearrangement pattern provides unambiguous chromatographic peak assignment. Analytical and QC laboratories requiring isomer-specific quantification in reaction monitoring, impurity profiling, or environmental sample analysis should procure authenticated 3,4,5-Trimethylcyclohexanone to calibrate retention time and spectral libraries.

Stereoselective Synthesis: Moderately Hindered Substrate for Controlled Carbonyl Addition Reactions

The vicinal 3,4,5-trimethyl substitution pattern creates an intermediate steric environment around the carbonyl carbon—more hindered than unsubstituted cyclohexanone but significantly less hindered than geminally disubstituted analogs like 2,2,6-Trimethylcyclohexanone (which fails to form cyanohydrins in useful yield) [3]. This intermediate steric profile makes 3,4,5-Trimethylcyclohexanone a rationally selected substrate in chemoselective transformations, competitive reaction kinetic studies, and enantioselective catalysis research where controlled—rather than maximal—carbonyl electrophilicity is desired. Researchers should procure this compound when designing experiments that require a sterically tuned, non-symmetric cyclohexanone electrophile.

Fragrance Discovery: Exploration of Unexplored Olfactory Space in the Trimethylcyclohexanone Family

2,2,6-Trimethylcyclohexanone (pungent, labdanum, honey; detection threshold 100 ppb) and 3,3,5-Trimethylcyclohexanone (woody, camphoraceous) are established fragrance ingredients with well-characterized organoleptic profiles [4]. The published structure-odor relationship studies confirm that methyl group position on the cyclohexanone ring is the primary determinant of odor character [5]. 3,4,5-Trimethylcyclohexanone remains the only major regioisomer whose olfactory properties have not been systematically evaluated, representing an unexplored opportunity for fragrance discovery programs. Procurement for sensory evaluation and olfactometry studies is warranted for companies seeking novel, patentable fragrance ingredients differentiated from the established trimethylcyclohexanone palette.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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